molecular formula C26H22N4O3S B11533444 5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-{[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl}-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11533444
M. Wt: 470.5 g/mol
InChI Key: WVVWHZCACZYNOL-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a cyano group, a furan ring, and a dihydropyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Furan Ring: The furan ring can be incorporated through a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.

    Carbamoylation: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine core, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, potentially altering the biological activity of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted dihydropyridine and furan derivatives.

Scientific Research Applications

5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-AMINO-5-CYANO-4-FURAN-2-YL-2-METHYL-4H-PYRAN-3-CARBOXYLIC ACID ETHYL ESTER
  • 4-(5-CYANO-{4-(FUR-2-YL)-1,4-DIHYDROPYRIDIN-3-YL}CARBOXAMIDO)BENZOIC ACIDS ETHYL ESTERS

Uniqueness

5-CYANO-6-({[(FURAN-2-YL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential biological activities. The presence of the furan ring and the cyano group, along with the dihydropyridine core, contributes to its distinct chemical properties and potential therapeutic applications.

Properties

Molecular Formula

C26H22N4O3S

Molecular Weight

470.5 g/mol

IUPAC Name

5-cyano-6-[2-(furan-2-ylamino)-2-oxoethyl]sulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H22N4O3S/c1-17-23(25(32)29-19-11-6-3-7-12-19)24(18-9-4-2-5-10-18)20(15-27)26(28-17)34-16-21(31)30-22-13-8-14-33-22/h2-14,24,28H,16H2,1H3,(H,29,32)(H,30,31)

InChI Key

WVVWHZCACZYNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CO2)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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